1-(2-Chlorothiazol-4-yl)-N-methylmethanamine
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Overview
Description
1-(2-Chlorothiazol-4-yl)-N-methylmethanamine is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of a chlorothiazole moiety attached to a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorothiazol-4-yl)-N-methylmethanamine typically involves the reaction of 2-chlorothiazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorothiazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorothiazole moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorothiazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiazole: A precursor in the synthesis of 1-(2-Chlorothiazol-4-yl)-N-methylmethanamine.
N-Methylmethanamine: Another precursor used in the synthesis.
Thiazole: The parent compound of the thiazole family.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorothiazole moiety enhances its reactivity and potential for various applications compared to other thiazole derivatives.
Properties
Molecular Formula |
C5H7ClN2S |
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Molecular Weight |
162.64 g/mol |
IUPAC Name |
1-(2-chloro-1,3-thiazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3 |
InChI Key |
DQHSLMFJTVOBML-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CSC(=N1)Cl |
Origin of Product |
United States |
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